molecular formula C14H9NO2 B137843 Dibenzazepine-10,11-dione CAS No. 19579-83-0

Dibenzazepine-10,11-dione

Cat. No. B137843
CAS RN: 19579-83-0
M. Wt: 223.23 g/mol
InChI Key: JDPDFSIEJKKSEC-UHFFFAOYSA-N
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Description

Dibenzazepine-10,11-dione is a chemical framework that is central to a variety of compounds with significant pharmacological properties. It is a core structure in several derivatives that exhibit a range of biological activities, including anxiolytic, antitumor, antibacterial, and enzyme inhibitory effects. The dibenzazepine scaffold is versatile and can be modified to produce compounds with targeted biological activities .

Synthesis Analysis

The synthesis of dibenzazepine derivatives has been approached through various methods. One study describes the solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones, which are important for their biological activities. This method involves amide formation and reductive cyclization procedures on Wang resin . Another approach involves the synthesis of unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones through a three-step method using isatoic anhydrides and 2-aminobenzoic acids as starting materials . Additionally, the synthesis of 11-substituted 10,11-dihydrodibenzo[b,f][1,4]thiazepines has been achieved through a proline-catalyzed Mannich reaction, demonstrating the versatility of the dibenzazepine scaffold in synthetic chemistry .

Molecular Structure Analysis

The dibenzazepine scaffold can be modified to produce various heterocyclic structures. For instance, the synthesis of novel heterocyclic scaffolds such as benzo[b]naphtho[2,3-f][1,5]diazocine-6,14(5H,13H)dione, pyrido[3,2-c][1,5]benzodiazocine-5,11(6H,12H)-dione, and pyrazino[3,2-c][1,5]benzodiazocine-6,12(5H,11H)dione has been reported. These modifications can lead to compounds with different biological activities and properties .

Chemical Reactions Analysis

Dibenzazepine derivatives can undergo various chemical reactions. For example, the carbonyl group of the Mannich products derived from dibenzazepine can undergo diastereoselective reduction, yielding new hydroxy-substituted chiral stereogenic centers . Additionally, the metabolism of carbamazepine, a dibenzazepine derivative, involves the formation of carbamazepine 10,11-oxide and its subsequent hydrolysis to dihydroxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzazepine derivatives are influenced by their molecular structure. The introduction of substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of methyl groups in certain positions of the dibenzazepine structure was aimed at blocking metabolism to obtain more active or longer-acting compounds . The crystal structures of some dibenzazepine derivatives have been obtained, which aids in understanding their physical properties and interactions with biological targets .

Scientific Research Applications

Biodegradation Studies

Dibenzazepine-10,11-dione, as part of the biodegradation pathways of pharmaceuticals like oxcarbazepine, is studied for its environmental impact. Kaiser et al. (2014) examined the transformation of oxcarbazepine and its metabolites, including 10,11-dihydro-10,11-dihydroxy-CBZ (DiOHCBZ), a form of dibenzazepine-10,11-dione, in wastewater treatment and waterworks sand filters. They discovered several transformation products and proposed pathways, highlighting the environmental presence of these compounds in water systems (Kaiser et al., 2014).

Anticonvulsant Activity

Eslicarbazepine acetate, a dibenzazepine derivative, is being researched for its anticonvulsant activity and potential treatment for epilepsy and bipolar disorder. Almeida and Soares-da-Silva (2011) noted that it shares the dibenzazepine nucleus but differs at the 10,11-position, affecting its metabolism and reducing the formation of toxic metabolites (Almeida & Soares-da-Silva, 2011).

Potential as ACE Inhibitors

Addla et al. (2013) synthesized novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, demonstrating their potency as angiotensin-converting enzyme (ACE) inhibitors, with potential applications in hypertension treatment. They identified a specific compound as a non-carboxylic acid ACE inhibitor with minimal toxicity (Addla et al., 2013).

Beta-Secretase Inhibitors

Dibenzazepine motifs are being explored as inhibitors of beta-secretase (BACE1), an enzyme relevant in Alzheimer's disease research. Al‐Tel et al. (2009) identified small-molecule dibenzazepine inhibitors through rational design, leading to potent analogues for potential therapeutic applications (Al‐Tel et al., 2009).

Antitumor Agents

The dibenzazepine structure is investigated for its antitumor properties. Al‐Qawasmeh et al. (2009) synthesized a series of 11-phenyl-[b,e]-dibenzazepine compounds, which exhibited inhibitory effects on tumor cell proliferation and induced cell cycle arrest at the G(0)-G(1) phase (Al‐Qawasmeh et al., 2009).

Synthesis Techniques

Research into efficient methods for synthesizing dibenzazepine derivatives is ongoing. Stopka et al. (2015) presented a copper(I)-catalyzed approach to synthesize tricyclic dibenzazepines, important in pharmaceutical applications (Stopka et al., 2015).

Safety And Hazards

Dibenzazepine-10,11-dione is harmful if swallowed . In case of skin contact, wash the affected area with soap and water . If inhaled, move the person to fresh air . If swallowed, rinse mouth with water and do not induce vomiting unless advised to do so by a physician or Poison Control Center .

Future Directions

Dibenzazepine-10,11-dione is an impurity of Oxcarbazepine, which is an anticonvulsant and mood-stabilizing therapeutic for neuropathic pain, epilepsy, and affective disorders . Research is ongoing to identify analogs less prone to metabolic activation .

properties

IUPAC Name

11H-benzo[b][1]benzazepine-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPDFSIEJKKSEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173243
Record name Dibenzazepine-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzazepine-10,11-dione

CAS RN

19579-83-0
Record name Dibenzazepine-10,11-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019579830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzazepine-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZAZEPINE-10,11-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW57RT6UCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, J Gao, S Zhou, M Lian - Environmental Technology & Innovation, 2023 - Elsevier
The bacterial degradation of carbamazepine (CBZ) is a bioremediation method without producing toxic and harmful substances, which provides a new possibility for environmental …
Number of citations: 0 www.sciencedirect.com
SN Faudone, AR Paschoal, PS Carvalho Jr… - Journal of Molecular …, 2019 - Elsevier
The antiepileptic drug oxcarbazepine (OXC) was crystallized from various organic solvents, and mixtures of OXC crystals and red-orange particles were obtained. In view of the …
Number of citations: 1 www.sciencedirect.com

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